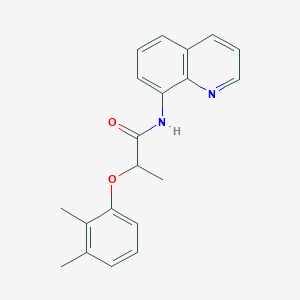
2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide is an organic compound that features a complex structure with both aromatic and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent, such as 1-bromopropane, under basic conditions to form 2-(2,3-dimethylphenoxy)propane.
Amidation Reaction: The intermediate is then reacted with 8-aminoquinoline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, potentially leading to quinone derivatives.
Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(quinolin-8-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide group allow it to form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-(2,3-Dimethylphenoxy)-N-(quinolin-6-yl)propanamide: Similar structure but with the quinoline moiety at the 6-position.
2-(2,3-Dimethylphenoxy)-N-(quinolin-7-yl)propanamide: Similar structure but with the quinoline moiety at the 7-position.
Uniqueness
2-(2,3-Dimethylphenoxy)-N-(quinolin-8-yl)propanamide is unique due to the specific positioning of the quinoline moiety at the 8-position, which can influence its binding affinity and specificity towards certain biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
特性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-4-11-18(14(13)2)24-15(3)20(23)22-17-10-5-8-16-9-6-12-21-19(16)17/h4-12,15H,1-3H3,(H,22,23) |
InChIキー |
QSSFHLGYBULGQY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC3=C2N=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethylphenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330603.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11330606.png)
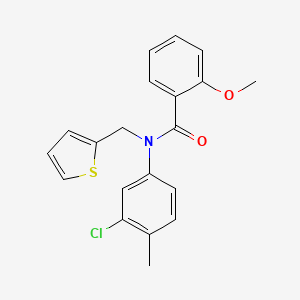
![2-(2-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11330611.png)
![2-[4-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11330614.png)
![4-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11330616.png)
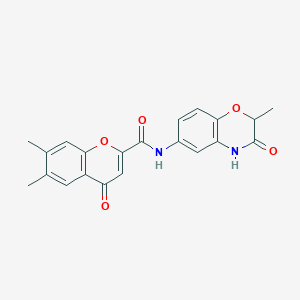
![1-(3-chlorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11330628.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-6H,7H, 8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B11330646.png)
![1-benzyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330648.png)
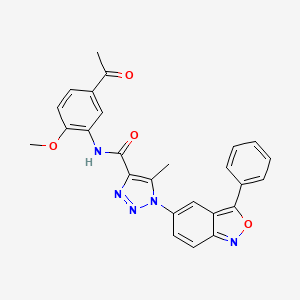
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11330658.png)
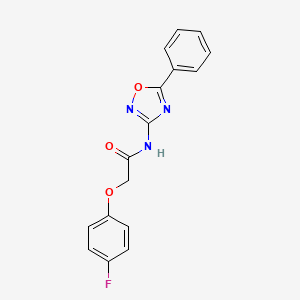
![3-[(3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B11330667.png)
